5-Bromo-2-(1H-tetrazol-1-yl)pyridine is a heterocyclic compound notable for its diverse applications in medicinal chemistry and material science. This compound, with the molecular formula and a molecular weight of 240.06 g/mol, features both bromine and tetrazole moieties, which contribute to its chemical reactivity and biological activity. The compound is classified under pyridines and tetrazoles, which are important classes of compounds in pharmaceuticals.
5-Bromo-2-(1H-tetrazol-1-yl)pyridine can be sourced from various chemical suppliers and is often utilized as a reference standard in research laboratories. It falls under the categories of pyridines, antibacterials, and impurity reference materials. Its classification is significant due to the unique properties imparted by the tetrazole group, which is known for its high nitrogen content and stability among heterocycles .
The synthesis of 5-bromo-2-(1H-tetrazol-1-yl)pyridine typically involves a multi-step reaction process. A common synthetic route includes:
The synthesis generally requires controlled conditions, including inert atmospheres (e.g., nitrogen) and specific temperatures to optimize yields. For instance, reactions may be conducted in N,N-dimethylformamide at elevated temperatures (around 110 °C) for several hours .
The molecular structure of 5-bromo-2-(1H-tetrazol-1-yl)pyridine can be represented using various chemical notation systems:
BrC1=CN=C(C2=NN=NN2C)C=C1InChI=1S/C7H6BrN5/c1-13-7(10-11-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3The compound features a pyridine ring substituted at the 2-position with a tetrazole group, which enhances its reactivity and potential biological activity. The crystal structure has been characterized, revealing specific bond lengths and angles that provide insights into its stability and interactions .
5-Bromo-2-(1H-tetrazol-1-yl)pyridine participates in various chemical reactions typical for both pyridines and tetrazoles:
Reactions involving this compound are often facilitated by catalysts or specific solvents that enhance yield and selectivity. For example, reactions may employ microwave-assisted techniques to reduce reaction times significantly while maintaining high yields .
The mechanism of action for 5-bromo-2-(1H-tetrazol-1-yl)pyridine primarily revolves around its interactions with biological targets or metal ions:
The compound has been characterized using various analytical techniques including NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its identity and purity .
5-Bromo-2-(1H-tetrazol-1-yl)pyridine has several scientific applications:
The construction of the tetrazole-pyridine scaffold relies heavily on precise alkylation and functionalization protocols. A prevalent method involves the nucleophilic substitution of halogenated pyridine precursors with pre-formed tetrazole anions. Specifically, 2,5-dibromopyridine serves as a key starting material due to the differential reactivity of its halogen atoms. The bromine at the ortho position (C2) is significantly more reactive toward nucleophilic displacement than the bromine at the meta position (C5). This allows for the selective introduction of cyanide under modified Rosenmund-von Braun conditions, yielding 5-bromo-2-cyanopyridine—a critical intermediate for subsequent tetrazole ring formation [1] [5]. Alternative approaches employ Suzuki-Miyaura cross-coupling to attach pre-assembled tetrazole boronic esters to halopyridines, though this method faces challenges related to the stability of boronic derivatives of tetrazoles under reaction conditions. The N-methylation step is typically performed post-tetrazole cyclization using methyl iodide (CH₃I) in polar aprotic solvents like N,N-dimethylformamide (DMF), though regiocontrol remains a significant challenge [4] [5].
Table 1: Key Intermediates for Tetrazole-Pyridine Hybridization
| Intermediate | Role in Synthesis | Key Reaction |
|---|---|---|
| 2,5-Dibromopyridine | Halogenated precursor | Rosenmund-von Braun cyanidation |
| 5-Bromo-2-cyanopyridine | Nitrile precursor for [2+3] cycloaddition | Azide cyclization |
| Sodium azide (NaN₃) | Nitrogen source for tetrazole ring | [2+3] Dipolar cycloaddition |
| 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | Unmethylated tetrazole intermediate | Alkylation for N-regioselectivity |
The synthesis of the tetrazole ring is predominantly achieved via azide-nitrile [2+3] cycloaddition. This transformation requires careful optimization due to the hazards associated with azide handling and the need for stringent temperature control. A documented three-step sequence begins with:
Achieving regioselective N-methylation at the N-1 position (rather than N-2) is critical, as the biological activity of pharmaceutical intermediates like Tedizolid depends on correct isomerism. Two primary strategies exist:
Table 2: Regioselectivity in Methylation Methods
| Methylation Method | Conditions | N-1:N-2 Ratio | Key Advantage |
|---|---|---|---|
| Pd-Catalyzed (HCHO/H₂) | Pd/C, H₂ (1 atm), DMF, 60°C | 85:15 | Single-step, scalable |
| Direct Alkylation (CH₃I) | CH₃I, NaOH, DMF, 0–20°C | 60:40 | Rapid, low-cost reagents |
| Protection-Deprotection | PMB-protection → methylation → deprotection | >95:5 | High regiocontrol |
Solvent polarity and reaction temperature profoundly impact cycloaddition efficiency and regioselectivity:
Table 3: Solvent and Temperature Optimization
| Reaction Step | Optimal Solvent | Temperature | Yield Improvement | Key Risk |
|---|---|---|---|---|
| Azide Cyclization | DMF | 110°C | 72% vs. 45% (H₂O) | Decomposition >120°C |
| Methylation | DMF | 0–20°C | N-1 selectivity 85% | Dialkylation at >25°C |
| Workup & Isolation | Ethyl acetate | 20°C | Purity >95% | Isomer co-precipitation |
Separating N-1 and N-2 methyl isomers demands specialized chromatographic methods due to their nearly identical polarities:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1